

Spectroscopic Profile of 4-(oxan-2-yl)aniline: A Technical Overview

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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound **4-(oxan-2-yl)aniline**. Due to the limited availability of comprehensive, publicly accessible experimental data, this document presents the available mass spectrometry information and outlines standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to serve as a foundational resource for researchers and professionals involved in the characterization and utilization of this compound in scientific and drug development contexts.

Introduction

4-(oxan-2-yl)aniline, also known as 4-(tetrahydropyran-2-yl)aniline, is an aniline derivative featuring a tetrahydropyran substituent. The characterization of such molecules is fundamental for confirming its structure, assessing its purity, and understanding its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. While a complete set of experimental data for this specific compound is not readily available in public databases, this guide provides the known mass spectral data and establishes a framework for its full spectroscopic characterization.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for **4-(oxan-2-yl)aniline**

Parameter	Value
Ionization Mode	Gas Chromatography (GC) coupled with MS
Molecular Ion (M ⁺)	Data not explicitly detailed in available public spectra, but expected at m/z 177.24
Key Fragmentation Ions	Specific fragmentation pattern requires detailed spectral analysis.

Source: SpectraBase[1]

Experimental Protocols

The following sections describe standard experimental methodologies for obtaining NMR and IR spectra for an aniline derivative like **4-(oxan-2-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(oxan-2-yl)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:** Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range for aromatic and aliphatic protons (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the connectivity of the protons.
- **Sample Preparation:** Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **4-(oxan-2-yl)aniline** in 0.5-0.7 mL of a deuterated solvent.
- **Instrumentation:** Use an NMR spectrometer equipped for ^{13}C detection, with the same or similar field strength as for ^1H NMR.
- **Data Acquisition:** Acquire the ^{13}C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- **Sample Preparation:** Place a small amount of the solid **4-(oxan-2-yl)aniline** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in **4-(oxan-2-yl)aniline**, such as N-H stretches of the amine, C-H stretches of the aromatic and aliphatic parts, C=C stretches of the aromatic ring, and C-O stretches of the oxane ring.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-(oxan-2-yl)aniline**, from sample acquisition to structural elucidation.

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References

- 1. spectrabase.com [spectrabase.com]
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